molecular formula C22H25N3O4 B2597535 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-46-9

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2597535
CAS No.: 618878-46-9
M. Wt: 395.459
InChI Key: IESQBLAARYTMMD-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a dimethylamino group, a methoxybenzoyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the Methoxybenzoyl Group: This can be done through an acylation reaction using 4-methoxybenzoyl chloride.

    Incorporation of the Pyridinyl Group: This step may involve a coupling reaction with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: shares similarities with other pyrrolone derivatives and compounds containing dimethylamino, methoxybenzoyl, and pyridinyl groups.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-24(2)13-6-14-25-19(17-7-4-5-12-23-17)18(21(27)22(25)28)20(26)15-8-10-16(29-3)11-9-15/h4-5,7-12,19,26H,6,13-14H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHVHTWKBGBJD-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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